molecular formula C7H6Cl2FN B1530735 (3,5-Dichloro-4-fluorophenyl)methanamine CAS No. 1542762-40-2

(3,5-Dichloro-4-fluorophenyl)methanamine

Cat. No.: B1530735
CAS No.: 1542762-40-2
M. Wt: 194.03 g/mol
InChI Key: VISNNKXGFKTWEY-UHFFFAOYSA-N
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Description

(3,5-Dichloro-4-fluorophenyl)methanamine is an organic compound with the molecular formula C7H6Cl2FN. It is a derivative of benzylamine, where the benzene ring is substituted with two chlorine atoms at the 3rd and 5th positions and a fluorine atom at the 4th position. This compound is of significant interest in organic synthesis and various industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3,5-Dichloro-4-fluorophenyl)methanamine typically involves the following steps:

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure high yield and purity. The process is optimized to minimize waste and improve safety .

Chemical Reactions Analysis

Types of Reactions: (3,5-Dichloro-4-fluorophenyl)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Grignard Reagents: Used for nucleophilic substitution reactions.

    Sodium Borohydride: Commonly used for reduction reactions.

    Hydrobromic Acid and Sodium Nitrite: Used in diazotization reactions.

Major Products:

Mechanism of Action

The mechanism of action of (3,5-Dichloro-4-fluorophenyl)methanamine involves its interaction with specific molecular targets and pathways:

Properties

IUPAC Name

(3,5-dichloro-4-fluorophenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6Cl2FN/c8-5-1-4(3-11)2-6(9)7(5)10/h1-2H,3,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VISNNKXGFKTWEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Cl)F)Cl)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6Cl2FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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